molecular formula C11H10ClN3OS B14214933 2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one CAS No. 828920-63-4

2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one

Cat. No.: B14214933
CAS No.: 828920-63-4
M. Wt: 267.74 g/mol
InChI Key: OWDPENWKXMBWRR-UHFFFAOYSA-N
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Description

2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one typically involves the reaction of 5-amino-4-chloro-2-thiazolamine with 1-phenylethan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Bleomycin: An antineoplastic drug used in cancer therapy.

    Tiazofurin: An antineoplastic drug with potential anticancer activity.

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and potential of thiazole derivatives in various applications.

Properties

CAS No.

828920-63-4

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

2-[(5-amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethanone

InChI

InChI=1S/C11H10ClN3OS/c12-9-10(13)17-11(15-9)14-6-8(16)7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,15)

InChI Key

OWDPENWKXMBWRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=NC(=C(S2)N)Cl

Origin of Product

United States

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